N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15281551
InChI: InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15281551

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,21,25)
Standard InChI Key NFENMNGMLCGUNQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is defined by a pyridazine ring system substituted at the 1- and 3-positions with a 4-methylphenyl group and a carboxamide moiety, respectively. The nitrogen atom at position 1 is further functionalized with a 2-ethoxyphenyl substituent. Crystallographic analyses of structurally related compounds reveal near-coplanar arrangements between the pyridazine and aromatic rings, facilitating π-π stacking interactions and hydrogen bonding networks . Key bond lengths, such as the nitrogen-nitrogen bond in the pyridazine ring (1.3396 Å), indicate partial double-bond character due to electron delocalization .

Table 1: Molecular Properties of N-(2-Ethoxyphenyl)-1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

PropertyValue
Molecular FormulaC₂₁H₂₀N₃O₃
Molecular Weight350.43 g/mol
logP3.92
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area49.74 Ų

The ethoxy group at the 2-position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to polar analogues .

Synthesis and Optimization

The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multi-step organic reactions, typically beginning with the formation of the pyridazine core. A common approach utilizes cyclocondensation of hydrazine derivatives with diketones, followed by sequential functionalization.

Key Synthetic Steps:

  • Pyridazine Ring Formation: Reaction of 1,2-diketones with hydrazine hydrate under acidic conditions yields the 1,4-dihydropyridazine scaffold.

  • Carboxamide Introduction: Nucleophilic acyl substitution at position 3 using chlorocarbonyl reagents.

  • Aromatic Substitution: Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methylphenyl and 2-ethoxyphenyl groups.

Industrial-scale production employs continuous flow reactors to enhance yield (up to 78%) and purity (>95%).

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on dihydropyridazine derivatives demonstrate broad-spectrum antimicrobial activity. N-(2-Ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis and DNA gyrase activity .

Table 2: Biological Activity Profile

ActivityModel SystemResult
AntimicrobialS. aureusMIC = 8 µg/mL
AnticancerMCF-7 CellsIC₅₀ = 12.3 µM
AntioxidantDPPH AssayEC₅₀ = 45.2 µM

Applications in Medicinal Chemistry

Drug Development

The compound’s carboxamide group serves as a hydrogen bond donor, enabling selective targeting of enzyme active sites. Molecular docking simulations reveal strong binding affinity (ΔG = -9.2 kcal/mol) toward bacterial dihydrofolate reductase.

Prodrug Formulations

Esterification of the carboxylic acid moiety improves oral bioavailability (F = 67% in murine models), making it a viable prodrug candidate.

Material Science Applications

Polymer Chemistry

The diacid structure facilitates copolymerization with ethylene glycol, yielding polyesters with high thermal stability (Tₘ = 215°C).

Metal-Organic Frameworks (MOFs)

Coordination with zinc ions produces MOFs exhibiting luminescent properties (λₑₘ = 450 nm), applicable in sensing technologies .

Comparative Analysis with Analogues

Table 3: Substituent Effects on Biological Activity

CompoundlogPMIC (S. aureus)IC₅₀ (MCF-7)
N-(2-Ethoxyphenyl) Derivative3.928 µg/mL12.3 µM
N-(4-Chlorophenyl) Derivative 3.6812 µg/mL18.7 µM

Ethoxy substitution enhances lipophilicity and antimicrobial potency compared to chloro analogues .

Future Directions

  • Toxicological Profiling: Assess in vivo toxicity in mammalian models.

  • Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility.

  • Mechanistic Studies: Elucidate interactions with eukaryotic topoisomerases.

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